3-Phosphonopropionic acid

Descripción

Nomenclature and Chemical Classification

Systematic and Common Names

The compound is systematically named 3-phosphonopropanoic acid according to IUPAC nomenclature. nih.govfishersci.comsolubilityofthings.com However, it is widely known by several other names in scientific literature and commercial contexts.

Commonly used synonyms include:

β-Phosphonopropionic acid nih.govsmolecule.com

(2-Carboxyethyl)phosphonic acid smolecule.comsigmaaldrich.comtcichemicals.com

Carboxyethylphosphonic acid nih.govcymitquimica.com

These names all refer to the same chemical entity, which is identified by the CAS Number 5962-42-5. smolecule.comnih.gov

Table 1: Synonyms for 3-Phosphonopropionic Acid

| Name Type | Name |

| Systematic (IUPAC) | 3-phosphonopropanoic acid nih.govfishersci.comsolubilityofthings.com |

| Common | This compound solubilityofthings.comsmolecule.comchemimpex.com |

| Common | β-Phosphonopropionic acid nih.govsmolecule.com |

| Common | (2-Carboxyethyl)phosphonic acid smolecule.comsigmaaldrich.comtcichemicals.com |

| Abbreviation | 3-PPA |

Classification as an Organophosphorus Compound

This compound is classified as an organophosphorus compound . cymitquimica.comchemimpex.comhmdb.ca This classification is based on the presence of a direct carbon-phosphorus (C-P) bond within its molecular structure. nih.gov Compounds in this class are noted for their chemical stability and play significant roles in biochemistry and synthetic chemistry. nih.gov

Relationship to Phosphonic Acid Derivatives

This compound is a derivative of phosphonic acid . solubilityofthings.comsmolecule.com Phosphonic acids are characterized by the R-PO(OH)₂ functional group, where 'R' represents an organic substituent. In the case of 3-PPA, the 'R' group is a propionic acid moiety. smolecule.com This relationship makes it a key member of a broader family of phosphonates that are explored for applications ranging from agriculture to materials science. chemimpex.com

Structure

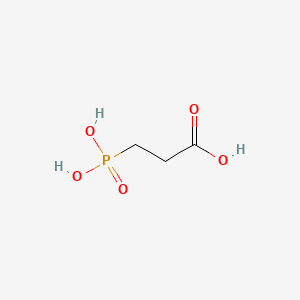

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-phosphonopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7O5P/c4-3(5)1-2-9(6,7)8/h1-2H2,(H,4,5)(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLBSQHGCGGFVJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CP(=O)(O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3064069 | |

| Record name | 3-Phosphonopropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Propanoic acid, 3-phosphono- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

5962-42-5 | |

| Record name | 3-Phosphonopropionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5962-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Phosphonopropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005962425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 3-phosphono- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Phosphonopropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phosphonopropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.217 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PHOSPHONOPROPANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DM1R7808M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Structural Features and Molecular Characteristics

Historical Context and Initial Discovery

The study of phosphonocarboxylates, the class of compounds to which 3-PPA belongs, has a history extending over a century. The synthesis of related compounds, such as phosphonoformic acid, was accomplished by Arbuzov more than 100 years ago using what is now known as the Arbuzov reaction. glenresearch.com This reaction, involving the treatment of a halide with a trialkyl phosphite (B83602), was a foundational method for creating phosphorus-carbon bonds and producing phosphonate (B1237965) compounds. glenresearch.com While the specific initial discovery of 3-PPA is not widely documented in readily available historical records, the development of synthetic methods like the Arbuzov reaction was crucial for the eventual synthesis and study of asymmetric phosphonocarboxylates like 3-PPA. glenresearch.com The general synthesis of 3-PPA can be achieved through methods such as the phosphorylation of propionic acid or the hydrolysis of more complex phosphonylated compounds. smolecule.com

Significance in Academic and Industrial Research

This compound is a significant compound in both academic and industrial research due to its versatile chemical nature. chemimpex.comchemimpex.com Its structure, containing two different acidic functional groups, allows it to serve as a versatile building block and participate in a wide range of chemical reactions. solubilityofthings.comcymitquimica.com

Role as a Building Block in Chemical Synthesis

The unique structure of 3-PPA makes it a valuable intermediate and building block in organic synthesis. cymitquimica.com It is utilized in the creation of a variety of phosphonate derivatives, which are compounds of interest in numerous chemical applications. chemimpex.comchemimpex.com The presence of both carboxylic and phosphonic acid groups allows for selective reactions at either site, enabling the synthesis of complex molecules. solubilityofthings.com For instance, 3-PPA can be used to create phosphonate analogs of biologically important molecules for research purposes. chemimpex.com Its utility extends to the synthesis of functional molecules with potential applications in drug discovery and the preparation of nanoparticles with specific properties. smolecule.com The compound is also a precursor in the synthesis of various bioactive nitrogen heterocycles and α,β-amino acids. mdpi.com

Applications in Agricultural and Pharmaceutical Industries

The applications of 3-PPA and its derivatives are notable in both the agricultural and pharmaceutical sectors. chemimpex.comchemimpex.com

In agriculture, 3-PPA and related phosphonate compounds are investigated for various uses. They serve as key components in the development of herbicides and fungicides. chemimpex.comchemimpex.com Additionally, 3-PPA has been explored as a potential plant growth regulator, with research suggesting it could enhance crop yields by improving nutrient uptake. chemimpex.comchemimpex.com Its phosphorus content also suggests a potential role as a fertilizer additive. smolecule.com

In the pharmaceutical industry, 3-PPA is a significant molecule for research and development. chemimpex.comechemi.com It is investigated for its potential therapeutic effects and is used in the synthesis of various pharmaceutical compounds. chemimpex.comechemi.com The structure of 3-PPA allows for the modification of drug candidates, which can lead to the development of more effective treatments. chemimpex.com For example, derivatives of 3-PPA have been synthesized and evaluated as potential inhibitors of enzymes like Rab geranylgeranyl transferase, which is relevant in cancer research. frontiersin.org Its role as a phosphonate analog of natural substrates makes it a crucial tool for studying biochemical pathways and enzyme inhibition, which is fundamental to drug design. solubilityofthings.comchemimpex.com

Conventional Chemical Synthesis Routes

Conventional methods for synthesizing this compound are well-established and involve several key types of reactions.

Phosphorylation of Propionic Acid

One of the primary methods for synthesizing this compound involves the direct phosphorylation of propionic acid. smolecule.com This process typically utilizes phosphorus-containing reagents that react with propionic acid under either acidic or basic conditions to introduce the phosphonic acid group onto the carbon chain. smolecule.com

Hydrolysis of Phosphonylated Compounds

This compound can also be synthesized through the hydrolysis of more complex phosphonylated precursors. smolecule.com This method involves starting with a derivative of this compound, such as an ester, and then cleaving the ester or other protecting groups to yield the final acid.

The hydrolysis can be carried out under acidic or basic conditions. mdpi.com For instance, phosphonate esters can be hydrolyzed to their corresponding phosphonic acids. mdpi.com This approach is particularly useful when the starting phosphonylated compounds are more readily accessible or when specific functionalities are required in the intermediate stages of a multi-step synthesis. smolecule.com The hydrolysis of phosphonate esters is a challenging but important method for producing phosphonic acids. mdpi.com

A common method involves the use of trimethylsilyl (B98337) halides to cleave the C-O bond in the ester. mdpi.com The reaction of phosphonate esters with trimethylsilyl halides is a key strategy for dealkylation to form the phosphonic acid. mdpi.com

Condensation Reactions

Condensation reactions provide another versatile route to this compound. These reactions typically involve the formation of a carbon-phosphorus bond by combining appropriate starting materials. smolecule.com For example, alkyl halides can be reacted with a source of phosphorus, such as phosphorous acid, under controlled conditions to form the desired product. smolecule.com

Triethyl 3-phosphonopropionate, an ester of this compound, can be synthesized via a condensation reaction and is used as a reactant in further chemical syntheses. sigmaaldrich.comsigmaaldrich.cn This intermediate can then be hydrolyzed to yield this compound.

Stereoselective Synthesis Approaches for Derivatives

For applications requiring specific stereoisomers of this compound derivatives, stereoselective synthesis methods are employed. These approaches are crucial for producing enantiomerically pure compounds, which is often a requirement in pharmaceutical and biological studies.

Asymmetric Synthesis of 2-Alkyl-3-phosphonopropanoic Acids

The asymmetric synthesis of 2-alkyl-3-phosphonopropanoic acids has been achieved through methods involving P-C bond formation and subsequent hydrogenation. ugr.esorcid.orgugr.esscilit.com One strategy involves the addition of a phosphorus nucleophile to acetylated Baylis-Hillman adducts to form unsaturated precursors. acs.org These precursors are then subjected to asymmetric hydrogenation to produce the chiral 2-alkyl-3-phosphonopropanoic acid derivatives. acs.orgresearchgate.net

The Rh-TangPhos catalyst system has demonstrated effectiveness in the asymmetric hydrogenation of related itaconic acid derivatives, yielding chiral succinic acids with high enantiomeric excess. researchgate.net Similarly, the ferrocene-based diphosphine ligand (Sc,SFc)-TaniaPhos has been shown to be highly effective in the Rh-catalyzed asymmetric hydrogenation of 3-aryl-2-(phosphonomethyl)propenates, achieving excellent enantioselectivity. researchgate.net

| Catalyst/Ligand | Substrate Type | Key Feature |

| Rh-TangPhos | Itaconic acid derivatives | High enantiomeric excess in hydrogenation |

| (Sc,SFc)-TaniaPhos | 3-Aryl-2-(phosphonomethyl)propenates | High enantioselectivity and catalytic activity |

Enantioselective Synthesis of 2-Amino-3-phosphonopropanoic Acid

Several enantioselective methods have been developed for the synthesis of 2-amino-3-phosphonopropanoic acid (also known as phosphonoalanine). hmdb.ca

One notable approach is the asymmetric alkylation of a nickel(II) complex of a Schiff base derived from glycine. This method has been used to obtain optically pure (S)-2-amino-3-phosphonopropanoic acid. rsc.org Another strategy utilizes chiral sulfinimines as reagents to achieve a highly diastereoselective addition of trivalent phosphorus nucleophiles, leading to the synthesis of enantiopure 2-amino-3-phosphonopropanoic acid. ingentaconnect.com

The stereoselective synthesis of (L)-2-amino-3-phosphonopropionic acid has also been accomplished starting from serine β-lactone derivatives. researchgate.netrsc.org The ring-opening of the lactone with a phosphite nucleophile under controlled conditions yields the desired L-enantiomer with high enantiomeric purity. rsc.org This process involves acidic hydrolysis followed by treatment with propylene (B89431) oxide to yield the zwitterionic form of the amino acid. rsc.org

| Method | Chiral Auxiliary/Reagent | Key Transformation |

| Asymmetric Alkylation | Nickel(II) complex of a Schiff base | Alkylation with an alkylphosphonate group |

| Chiral Sulfinimine Chemistry | Enantiopure sulfinimines | Diastereoselective addition of phosphorus nucleophiles |

| Serine β-lactone Ring-Opening | Serine β-lactone | Nucleophilic ring-opening with a phosphite |

| Tandem Ozonolysis/Reduction | (SS,RC)-amino adduct | Conversion to (R)-2-amino-3-phosphonopropanoic acid |

Biosynthetic Pathways (for related phosphonates/phosphonoamino acids)

Natural products containing a stable carbon-phosphorus (C-P) bond, such as phosphonates, are widespread in medicine and agriculture. nih.gov The biosynthesis of these compounds is a subject of renewed interest, revealing unique enzymatic transformations and metabolic logic. nih.govportlandpress.com While thousands of C-P compounds have been described, the full extent of their production in nature and the diversity of their biosynthetic pathways remain under active investigation. nih.govpnas.org Genome mining, using key enzyme genes like pepM as markers, suggests that the ability to synthesize phosphonates is common among microbes. portlandpress.compnas.org

The biosynthesis of phosphonates is characterized by chemically and biologically novel transformations. nih.gov Many of these reactions are catalyzed by specialized enzymes, particularly iron-dependent oxygenases, which are responsible for the rich structural diversity of phosphonate natural products. portlandpress.com These enzymes facilitate key steps, including ring formations, rearrangements, desaturations, and C-C or C-P bond cleavage. portlandpress.com The pathways often begin with a core set of reactions and then diverge to create a wide array of C–P biomolecules. pnas.org

With few exceptions, the biosynthesis of nearly all known biological phosphonates originates from the rearrangement of phosphoenolpyruvate (B93156) (PEP) to phosphonopyruvate (B1221233) (PnPy). pnas.orgmicrobiologyresearch.org This crucial C-P bond-forming reaction is catalyzed by the enzyme PEP mutase (Ppm). microbiologyresearch.orgwikipedia.org

The formation of the C-P bond is thermodynamically unfavorable, with the equilibrium strongly favoring the starting material, PEP. nih.govwikipedia.org To overcome this barrier and drive the reaction forward, the PnPy product is immediately consumed in a subsequent, highly exergonic step. nih.govwikipedia.org In many phosphonate biosynthetic pathways, this driving force is provided by the enzyme phosphonopyruvate decarboxylase (Ppd), which catalyzes the irreversible decarboxylation of PnPy to produce phosphonoacetaldehyde (B103672) (PnAA). microbiologyresearch.orgwikipedia.org The coupling of these two enzymatic reactions is a common theme in phosphonate biosynthesis. microbiologyresearch.org

Table 1: Key Enzymes in Early Phosphonate Biosynthesis

| Enzyme | Abbreviation | Substrate | Product | Function |

| PEP Mutase | Ppm | Phosphoenolpyruvate (PEP) | Phosphonopyruvate (PnPy) | Catalyzes the formation of the C-P bond. microbiologyresearch.orgwikipedia.org |

| Phosphonopyruvate Decarboxylase | Ppd | Phosphonopyruvate (PnPy) | Phosphonoacetaldehyde (PnAA) | Provides the thermodynamic driving force through irreversible decarboxylation. microbiologyresearch.orgwikipedia.org |

A significant branch point in phosphonate biosynthesis involves the conversion of phosphonopyruvate (PnPy) into L-phosphonoalanine (PnAla). researchgate.net This reaction is a transamination catalyzed by a dedicated pyridoxal-5'-phosphate (PLP)-dependent aminotransferase. portlandpress.comd-nb.info This step represents a new route for the formation of bacterial phosphonic acids and an alternative to the decarboxylation pathway. d-nb.inforesearchgate.net

While many transamination reactions are reversible, studies on specific enzymes like PnaA and PnfD show that they can effectively drive the synthesis towards PnAla. researchgate.netacs.org For instance, the PnfD enzyme from Bacillus demonstrates a strong preference for the forward reaction, converting PnPy to PnAla with high yield (96%), compared to the reverse reaction (60% yield of PnPy). acs.org This inherent preference allows the enzyme to function as an effective coupling partner for PEP mutase in the biosynthesis of PnAla-containing natural products. acs.orgnih.gov

Synthetic Strategies for Analogues and Derivatives

Phosphonocarboxylates are analogues of bisphosphonates and represent a class of selective enzyme inhibitors. nih.gov Synthetic strategies have been developed to create a variety of these compounds, including analogues of the drug risedronate. nih.govacs.org

One approach involves the synthesis of α-halogenated analogues of 3-pyridyl-1-hydroxyethylidene-1,1-phosphonocarboxylic acid (3-PEHPC), a phosphonocarboxylate cognate of risedronate. nih.govacs.org The synthesis of these halo-analogues allowed for the investigation of structure-activity relationships, revealing that the α-OH group enhances bone mineral affinity. nih.govacs.org While the α-halo-analogues of risedronate potently inhibited farnesyl pyrophosphate synthase (FPPS), the corresponding phosphonocarboxylate α-halo-analogues were ineffective against FPPS but retained inhibitory activity against Rab geranylgeranyl transferase (RGGT). nih.govacs.org

Another strategy focuses on creating prodrugs of highly ionic phosphonocarboxylate inhibitors to improve their properties. rsc.org This involves modifying both the phosphonic acid and carboxylic acid groups. The phosphonic acid can be protected as a bis(acyloxyalkyl) ester or a phosphonodiamidate derived from amino acids, while the carboxylic acid can be converted to an ethyl ester. These modifications result in compounds with varying stability in physiological conditions. rsc.org

Derivatization for Enhanced Biological Activity

The core structure of this compound serves as a scaffold for the synthesis of various derivatives with tailored biological activities. By modifying the parent molecule, researchers have developed potent inhibitors for specific enzymes, demonstrating the compound's value in medicinal chemistry and drug design. frontiersin.orgfrontiersin.org These derivatization strategies often focus on introducing heterocyclic or substituted phenyl groups to enhance binding affinity and specificity to biological targets.

Research has shown that derivatives of 3-PPA can act as potent enzyme inhibitors. frontiersin.orgfrontiersin.org A notable area of investigation is the inhibition of Rab geranylgeranyl transferase (RGGT), an enzyme involved in protein prenylation, a process critical for the function of small GTPases like Rab proteins. frontiersin.orgfrontiersin.orgacs.org Additionally, derivatives have been designed to target bacterial enzymes, such as urease from Helicobacter pylori, showcasing their potential as anti-virulence agents. nih.gov The biological activity of these compounds is often highly dependent on the specific chemical modifications made to the 3-PPA backbone. frontiersin.orgfrontiersin.org For instance, the esterification of the carboxylic acid group in certain phosphonopropionate inhibitors can render the molecule inactive. frontiersin.orgfrontiersin.org

| Derivative | Target | Key Research Finding |

| 2-hydroxy-3-imidazo[1,2-a]pyridin-3-yl-2-phosphonopropionic acid (3-IPEHPC) | Rab geranylgeranyl transferase (RGGT) | This derivative was found to be a potent inhibitor of RGGT, disrupting Rab11A prenylation in human cervical carcinoma HeLa cells. frontiersin.orgfrontiersin.orgacs.org Its activity is significantly influenced by substituents on the imidazo[1,2-a]pyridine (B132010) ring. frontiersin.orgfrontiersin.org |

| (+)-3-IPEHPC | Rab geranylgeranyl transferase (RGGT) | Following chiral HPLC resolution, the (+)-enantiomer proved to be significantly more potent than the (-)-enantiomer in inhibiting Rab prenylation and reducing cell viability. acs.org |

| 2-(3,4-dihydroxyphenyl)-3-phosphonopropionic acid | Sporosarcinia pasteurii urease / Helicobacter pylori ureolysis | Exhibited significant anti-urease potential (Ki = 2.36 μM) and showed an anti-ureolytic effect in live Helicobacter pylori cells at submicromolar concentrations (IC50 = 0.75 μM). nih.gov |

| N-Oxide derivatives of 3-(3-pyridyl)-2-phosphonopropanoic acids | Rab geranylgeranylation | Investigated as potential inhibitors of Rab geranylgeranylation. acs.org |

| Copper(II) complexes of this compound | Not specified for biological activity | New polynuclear and mononuclear copper(II) complexes have been synthesized using anionic forms of 3-PPA, primarily for studying their structural and magnetic properties. researchgate.net |

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 3-Phosphonopropionic acid. By examining the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ³¹P, detailed information about the molecular structure and its behavior in solution can be obtained. researchgate.netmdpi.com

The structure of this compound (HOOC-CH₂-CH₂-PO₃H₂) is unequivocally confirmed through the combined use of proton (¹H), carbon-13 (¹³C), and phosphorus-31 (³¹P) NMR spectroscopy.

¹H NMR: The proton spectrum provides information about the number and environment of hydrogen atoms. For this compound, the spectrum typically shows two multiplets corresponding to the two methylene (B1212753) (-CH₂-) groups in the ethyl chain. The coupling between the protons and the phosphorus nucleus (³JHP) further confirms the structure.

¹³C NMR: The ¹³C NMR spectrum reveals the carbon skeleton. Three distinct signals are expected: one for the carboxylic carbon (C1) and two for the aliphatic carbons (C2 and C3). The deprotonation of the carboxylic and phosphonic acid groups induces significant shifts in the positions of these signals. mdpi.com The coupling constants between phosphorus and carbon (ⁿJPC) are particularly informative, with the magnitude typically following the order ¹JPC >> ³JPC > ²JPC. mdpi.com

³¹P NMR: As a phosphorus-containing compound, ³¹P NMR is exceptionally useful. huji.ac.il It provides a direct and sensitive probe for the chemical environment of the phosphorus atom. huji.ac.il The chemical shift (δP) is highly dependent on the pH of the solution, reflecting the protonation state of the phosphonate (B1237965) group. mdpi.comhuji.ac.il Proton-coupled ³¹P spectra can reveal coupling constants with adjacent protons. huji.ac.il

Table 1: NMR Spectroscopic Data for this compound This table presents typical NMR data. Exact chemical shifts (δ) and coupling constants (J) can vary based on solvent, concentration, and pH.

| Nucleus | Chemical Shift (δ) [ppm] | Coupling Constants (J) [Hz] | Assignment |

|---|---|---|---|

| ¹³C | ~178 | - | C1 (Carboxylic) |

| ~32 | ²JPC | C2 (-CH₂-) | |

| ~33 | ¹JPC | C3 (-CH₂-) | |

| ³¹P | pH-dependent | ¹JPC, ³JPH | P |

NMR-controlled titration is an advanced hyphenated technique that combines potentiometric titration with NMR spectroscopy to study protolysis and complex formation equilibria. mdpi.comsemanticscholar.org This method is particularly powerful for determining the macroscopic and microscopic dissociation constants (pKa values) of polyprotic acids like this compound. researchgate.netmnstate.edunih.gov

By monitoring the changes in the chemical shifts of ¹³C and ³¹P nuclei as a function of the degree of titration (e.g., with NaOH), "pseudo 2D NMR" spectra are generated. researchgate.netmdpi.comresearchgate.net These plots of chemical shift versus titrant volume or pH allow for the precise calculation of pKa values.

For this compound, the deprotonation sequence has been established through this technique. mdpi.com The process occurs in three steps:

HOOC-CH₂-CH₂-PO₃H₂ ⇌ HOOC-CH₂-CH₂-PO₃H⁻ + H⁺

HOOC-CH₂-CH₂-PO₃H⁻ ⇌ ⁻OOC-CH₂-CH₂-PO₃H⁻ + H⁺

⁻OOC-CH₂-CH₂-PO₃H⁻ ⇌ ⁻OOC-CH₂-CH₂-PO₃²⁻ + H⁺

The deprotonation of the phosphonic acid group (PO₃H₂) results in a high-field shift (upfield) of the ³¹P signal, while deprotonation of the carboxylic acid group (COOH) causes a low-field shift (downfield) for the ³¹P signal. mdpi.com Similarly, the deprotonation of all acidic functions leads to low-field shifts for the ¹³C signals (C1, C2, and C3). mdpi.com

Table 2: Specific Chemical Shifts (δP) of this compound Species from ³¹P{¹H} NMR-Controlled Titration Data derived from titration with TMAOH. mdpi.com

| Species | Chemical Shift (δP) [ppm] |

|---|---|

| HOOC-CH₂-CH₂-PO₃H₂ | 30.70 |

| HOOC-CH₂-CH₂-PO₃H⁻ | 29.80 |

| ⁻OOC-CH₂-CH₂-PO₃H⁻ | 30.34 |

| ⁻OOC-CH₂-CH₂-PO₃²⁻ | 25.10 |

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a key analytical technique for the identification and quantification of this compound, prized for its high sensitivity and selectivity. avantiresearch.com It is almost always coupled with a chromatographic separation method to handle complex samples.

Gas-Liquid Chromatography (GLC), or more commonly Gas Chromatography (GC), coupled with Mass Spectrometry (GC-MS) can be used for the quantitative analysis of this compound. Due to the compound's low volatility and polar nature, derivatization is a necessary prerequisite for GC analysis. tandfonline.com This process converts the polar carboxylic and phosphonic acid groups into less polar, more volatile ester derivatives. avantiresearch.comtandfonline.com

A common derivatization strategy for similar aminoalkylphosphonic acids involves N-isobutoxycarbonylation followed by methylation. tandfonline.com After derivatization, the resulting compound can be separated on a GC column and detected by the mass spectrometer. GC-MS provides excellent specificity, and when used with an appropriate internal standard, it allows for reliable quantification. tandfonline.comscielo.org.mx

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier technique for the trace analysis of this compound in complex matrices like environmental water or biological fluids. jst.go.jpwindows.netwindows.net This method combines the powerful separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry (MS/MS).

The compound is first separated from matrix components on an HPLC column. windows.netwindows.net The eluent is then introduced into the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which generates ions from the analyte. jst.go.jp In the tandem mass spectrometer, a specific precursor ion corresponding to the protonated or deprotonated this compound molecule is selected. This precursor ion is then fragmented, and specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and allows for quantification at very low levels, often in the µg/L range. windows.netwindows.net

Table 3: Example LC-MS/MS Parameters for the Analysis of Phosphonic Acids Parameters are illustrative and based on methods for general phosphonic acid analysis. windows.netwindows.net

| Parameter | Condition |

|---|---|

| LC Column | Luna™ 3 µm Polar Pesticides, 100 x 2.1 mm windows.net or Venusil® HILIC, 100 x 2.1 mm windows.net |

| Mobile Phase | A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile (B52724) | | Detection Mode | MRM (Multiple Reaction Monitoring) | | Ionization | ESI (Electrospray Ionization) | | Precursor Ion (m/z) | 153 (for [M-H]⁻) | | Product Ions (m/z) | e.g., 79, 63 |

Chromatographic Techniques

Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures or for its quantification in complex samples. High-Performance Liquid Chromatography (HPLC) is the most widely used method. sielc.comsielc.com

The choice of HPLC column and mobile phase is critical for achieving good separation. Reverse-phase (RP) HPLC is a common approach. For instance, this compound can be analyzed on a Newcrom R1 or a standard C18 column. sielc.comsielc.com The mobile phase typically consists of a mixture of acetonitrile and water with an acidic modifier. sielc.comsielc.com For standard HPLC with UV detection, phosphoric acid can be used; for MS-compatible methods, a volatile acid like formic acid is required. sielc.comsielc.com The method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

For the analysis of related amino-phosphonates in challenging matrices like seawater, pre-column fluorescence derivatization with reagents such as o-phthalaldehyde-ethanethiol (OPA-ET) followed by HPLC with fluorescence detection has been successfully developed. nih.govresearchgate.net

Table 4: Example HPLC Conditions for this compound Analysis Based on a reverse-phase method. sielc.comsielc.com

| Parameter | Condition |

|---|---|

| Column | Newcrom R1 or Newcrom C18 |

| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid (or Formic Acid for MS) |

| Detection | UV, MS, or Fluorescence (with derivatization) |

| Application | Analytical quantification, preparative separation, pharmacokinetics |

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomer Resolution

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of this compound and for separating its enantiomers. The separation of enantiomers, or chiral resolution, is vital as different enantiomers of a chiral compound can exhibit distinct biological activities. csfarmacie.czlibretexts.org For instance, in many chiral drugs, only one enantiomer provides the therapeutic effect, while the other may be inactive or even cause adverse effects. libretexts.org

The direct separation of enantiomers via HPLC often employs chiral stationary phases (CSPs). csfarmacie.czrsc.org The principle behind this separation is the formation of transient diastereomeric complexes between the enantiomers and the CSP, which have different stabilities. csfarmacie.cz For the resolution of racemic phosphonic acid derivatives, Pirkle-type CSPs are commonly used, often in a normal-phase mode with nonpolar solvents like hexane, heptane, or cyclohexane, modified with alcohols such as 2-propanol to improve resolution. csfarmacie.cz Another approach involves using polysaccharide-based CSPs. rsc.org The resolution of chiral α-aminophosphonic and α-aminophosphinic acid esters, which are analogous to amino acids, has been successfully achieved using HPLC with chiral cellulose (B213188) or amylose (B160209) phases. researchgate.net

The following table summarizes common HPLC conditions for chiral resolution of related phosphonic acid compounds.

| Parameter | Condition | Reference |

| Technique | High-Performance Liquid Chromatography (HPLC) | csfarmacie.czrsc.org |

| Stationary Phase | Chiral Stationary Phase (e.g., Pirkle-type, polysaccharide-based) | csfarmacie.czrsc.org |

| Mobile Phase (Normal Phase) | Hexane, Heptane, Cyclohexane with alcohol modifiers (e.g., 2-propanol) | csfarmacie.cz |

| Detection Principle | Formation of transient diastereomeric complexes between enantiomers and CSP | csfarmacie.cz |

Precolumn Fluorescence Derivatization for Enhanced Detection

Due to the lack of a significant chromophore or fluorophore, direct detection of 2-amino-3-phosphonopropionic acid at low concentrations by HPLC is challenging. researchgate.net To overcome this, precolumn fluorescence derivatization is employed. This method involves reacting the analyte with a fluorescent reagent before it enters the HPLC column, converting it into a highly fluorescent derivative that can be easily detected.

A widely used derivatization reagent for primary amines like 2-amino-3-phosphonopropionic acid is o-phthalaldehyde (B127526) (OPA) in the presence of a thiol, such as ethanethiol (B150549) (ET). researchgate.netnih.gov This reaction produces a strongly fluorescent isoindole derivative. researchgate.net A specific HPLC method was developed for the determination of 2-amino-3-phosphonopropionic acid (2-AP3) and 2-aminoethylphosphonic acid (2-AEP) in seawater. nih.govresearchgate.net The method's conditions, including fluorescence excitation and emission wavelengths, mobile phase composition, and derivatization time, were carefully optimized. nih.govresearchgate.net

The developed HPLC method demonstrated a broad linear response with high linearity (R² > 0.999) and good repeatability. nih.govresearchgate.net The limits of detection for 2-AP3 in an artificial seawater matrix were found to be 12.0 µg/L. researchgate.net The stability and molar response of the derivatives are crucial, with the OPA-ethanethiol derivatization showing excellent performance. researchgate.net

The table below outlines the optimized parameters for the HPLC-FLD analysis of 2-amino-3-phosphonopropionic acid.

| Parameter | Condition/Value | Reference |

| Derivatization Reagent | o-phthalaldehyde-ethanethiol (OPA-ET) | nih.govresearchgate.net |

| Detection Method | Fluorescence Detection (FLD) | researchgate.net |

| Linearity (R²) | > 0.999 | nih.govresearchgate.net |

| Limit of Detection (LOD) | 12.0 µg/L (in artificial seawater) | researchgate.net |

| Repeatability (RSD) | < 1.7% (n=7) | researchgate.net |

| Recoveries | 72.6–98.6% (in various aqueous samples) | researchgate.net |

X-ray Diffraction Studies

Single-Crystal X-ray Diffraction for Solid-State Structure

Single-crystal X-ray diffraction (SC-XRD) is a definitive technique for determining the precise three-dimensional atomic arrangement within a crystalline solid. uhu-ciqso.es This method provides detailed information on unit cell dimensions, bond lengths, and bond angles, which are fundamental to understanding the solid-state structure of this compound. uhu-ciqso.es

The crystal structure of this compound has been determined using this technique. nih.gov It crystallizes in the monoclinic space group P2₁/n. nih.gov The structure reveals the exact conformation of the molecule and the packing of molecules within the crystal lattice. SC-XRD has also been used to characterize various metal complexes of this compound, such as those with copper(II) and a copper-lithium composite. researchgate.netcsic.es For example, a copper(II) complex, Cu[µ₃-O₃P(CH₂)₂COOH]·2H₂O, crystallizes in the orthorhombic space group Pbca, forming a polymeric layered structure. researchgate.net Another study on a copper-lithium phosphonate, [CuLi(PPA)], revealed a 3D pillared-layered structure in the C2/c space group. csic.es

The table below presents crystallographic data for this compound and one of its metal complexes.

| Compound | This compound | Cu[µ₃-O₃P(CH₂)₂COOH]·2H₂O |

| Formula | C₃H₇O₅P | C₃H₉CuO₇P |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P 1 2₁/n 1 | Pbca |

| a (Å) | 5.7700 | 8.125(2) |

| b (Å) | 5.3158 | 9.1900(9) |

| c (Å) | 20.0297 | 21.023(2) |

| α (°) | 90 | 90 |

| β (°) | 94.9560 | 90 |

| γ (°) | 90 | 90 |

| Reference | nih.gov | researchgate.net |

Analysis of Hydrogen Bonding Networks and Zwitterionic Forms

The crystal structure of this compound is significantly influenced by hydrogen bonding. The phosphonic acid and carboxylic acid groups are excellent hydrogen bond donors and acceptors, leading to the formation of extensive hydrogen-bonding networks. researchgate.net These interactions dictate the packing of the molecules in the solid state. In the crystal structure of a copper(II) complex of this compound, layers are linked by hydrogen bonds. researchgate.net

The zwitterionic form of a molecule, where a molecule contains both positive and negative charges, is common in amino acids. researchgate.net While this compound itself is not an amino acid, its derivatives like 2-amino-3-phosphonopropionic acid exist as zwitterions. In the solid state, compounds containing both acidic (e.g., phosphonic acid, carboxylic acid) and basic groups can form zwitterions, which are then interconnected by hydrogen bonds. For example, in a zwitterionic copper(II) complex involving 1,10-phenanthroline (B135089) and 3-phosphonopropionate, hydrogen bonds link the zwitterions and water molecules into a three-dimensional network. researchgate.net Similarly, phosphonium (B103445) phosphonate-type zwitterions can form variable hydrogen bonding networks with water. rsc.org The analysis of these networks is crucial for understanding the supramolecular architecture and properties of the material.

Infrared Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its constituent bonds. The key functional groups are the carboxylic acid (-COOH) and the phosphonic acid (-P(O)(OH)₂).

The carboxylic acid group gives rise to two very characteristic absorptions:

A very broad O-H stretching vibration, typically in the range of 3300-2500 cm⁻¹. docbrown.info The broadness is due to strong intermolecular hydrogen bonding. docbrown.info

A strong C=O (carbonyl) stretching vibration, which appears between 1725 and 1700 cm⁻¹. docbrown.info

The phosphonic acid group also has distinct IR absorptions. The P=O stretching vibration typically appears as a strong band in the region of 1300-1100 cm⁻¹. The P-O-H groups contribute to the broad O-H stretching absorption and also have characteristic P-O stretching and O-H bending vibrations. The region from 1200 to 700 cm⁻¹ is known as the fingerprint region, which contains a complex pattern of bands unique to the molecule, including C-C and C-O single bond stretches and C-H bending vibrations. libretexts.org

The following table summarizes the expected characteristic IR absorption bands for this compound.

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity | Reference |

| Carboxylic Acid (O-H) | Stretch | 3300 - 2500 | Broad, Strong | docbrown.info |

| C-H | Stretch | 3000 - 2850 | Strong | libretexts.org |

| Carbonyl (C=O) | Stretch | 1725 - 1700 | Strong | docbrown.info |

| Phosphonic Acid (P=O) | Stretch | 1300 - 1100 | Strong | researchgate.net |

| C-O | Stretch | 1300 - 1200 | Medium | libretexts.org |

| P-O | Stretch | 1040 - 910 | Strong | researchgate.net |

Biological Activity and Mechanisms of Action

Enzyme Inhibition Studies

Inhibition of Phosphatases and Other Phosphorus-Metabolizing Enzymes

Derivatives of 3-phosphonopropionic acid have been shown to inhibit enzymes involved in phosphorus metabolism. For instance, L-2-amino-3-phosphonopropionic acid (L-AP3), an analog of this compound, is a known inhibitor of phosphoserine phosphatase. nih.govmedchemexpress.comchemicalbook.in This enzyme is crucial as it catalyzes the final step in the primary pathway for L-serine biosynthesis in the brain. nih.gov Studies on partially purified phosphoserine phosphatase from rat brain revealed that L-AP3 inhibits the enzyme with a Ki of 151 microM when D-phosphoserine is used as the substrate. nih.gov Interestingly, the D-enantiomer, D-AP3, is a more potent inhibitor with a Ki of 48 microM, while the racemic mixture, DL-AP3, shows intermediate potency. nih.gov The inhibition is competitive, with D-AP3 decreasing the apparent affinity for both D- and L-phosphoserine without significantly altering the maximum velocity. nih.gov Furthermore, DL-2-Amino-3-phosphonopropionic acid (AP3) also acts as a selective inhibitor of protein phosphatase 1 (PP1) by mimicking substrate interactions and blocking the enzyme's catalytic site. scbt.com

Mechanism of Action as a Phosphonate (B1237965) Analog

As a phosphonate, this compound and its derivatives act as structural mimics of natural phosphate- or carboxylate-containing substrates, enabling them to function as competitive inhibitors of various enzymes. nih.govfrontiersin.org The stable carbon-phosphorus (C-P) bond in phosphonates is resistant to enzymatic cleavage by phosphatases, which typically hydrolyze C-O-P bonds. frontiersin.org This inherent stability allows them to bind to the active sites of enzymes that process phosphate (B84403) and pyrophosphate substrates, effectively blocking the natural substrate from binding and being processed. frontiersin.orgfrontiersin.org

The tetrahedral geometry of the phosphonate group is a key feature, allowing it to act as a transition-state analog for reactions involving tetrahedral intermediates, such as the hydrolysis of peptides. portlandpress.comnih.gov For example, in the case of triosephosphate isomerase, this compound is considered a transition-state analogue. pdbj.org This mimicry of the transition state often leads to very tight binding and potent inhibition. nih.gov The biological activity of phosphonates stems from this structural similarity to phosphate-esters and carboxylic acids, allowing them to compete for binding to enzyme active sites. nih.gov

Specific Enzyme Targets and Inhibition Kinetics

Carboxypeptidase A Inhibition (Multisubstrate and Transition-State Analogue)

A series of phosphonic acid analogs of 2-benzylsuccinate (B1233348) have been investigated as inhibitors of the zinc metalloproteinase, Carboxypeptidase A. portlandpress.comnih.govportlandpress.com These compounds, including derivatives of this compound, can be considered as either multisubstrate or transition-state analogues. portlandpress.comnih.govworthington-biochem.com Their structure combines features of the hydrolysis products of a typical substrate. portlandpress.com

The tetrahedral nature of the phosphorus atom suggests they may mimic the tetrahedral transition state of the enzyme-catalyzed hydrolysis. portlandpress.comnih.govportlandpress.com The most potent among the tested compounds was (2RS)-2-benzyl-3-phosphonopropionic acid, which exhibited a Ki of 0.22 ± 0.05 µM, making it one of the most powerful reversible inhibitors known for this enzyme and equipotent to (2RS)-2-benzylsuccinate. portlandpress.comnih.govportlandpress.comresearchgate.net The binding of this inhibitor to the active-site Zn(II) of carboxypeptidase A was confirmed by observing its 31P resonance. researchgate.net

Inhibition of Carboxypeptidase A by this compound Analogs

| Compound | Inhibition Constant (Ki) in µM |

|---|---|

| (2RS)-2-benzyl-3-phosphonopropionic acid | 0.22 ± 0.05 |

| (2RS)-2-benzyl-4-phosphonobutyric acid | 370 ± 60 |

| (2RS)-2-benzyl-3-(O-ethylphosphono)propionic acid | 0.72 ± 0.3 |

| 2-ambo-P-ambo-2-benzyl-3-(O-ethylthiophosphono)propionic acid | 2.1 ± 0.6 |

Data sourced from multiple studies. portlandpress.comnih.govportlandpress.comresearchgate.net

Rab Geranylgeranyl Transferase (RGGT) Inhibition

Phosphonocarboxylate analogs of this compound have been identified as specific inhibitors of Rab geranylgeranyl transferase (RGGT), an enzyme that catalyzes the post-translational modification of Rab GTPases. nih.govfrontiersin.org This modification is essential for the proper function of Rab proteins in cellular vesicle trafficking. frontiersin.orgashpublications.org

Compounds like 3-PEHPC and 2-hydroxy-3-imidazo[1,2-a]pyridin-3-yl-2-phosphonopropionic acid ((+)-3-IPEHPC) have been shown to inhibit RGGT. nih.govacs.org (+)-3-IPEHPC is a particularly potent inhibitor, acting as a mixed-type inhibitor with respect to geranylgeranyl pyrophosphate (GGPP) and an uncompetitive inhibitor with respect to the Rab substrate. nih.gov The mechanism of inhibition involves preventing the second geranylgeranyl group from being added to Rab proteins that have two C-terminal cysteines. nih.govtandfonline.com This is supported by evidence showing that Rab proteins with a single cysteine are not affected by these inhibitors. nih.gov It is suggested that these phosphonocarboxylate inhibitors bind to a site on RGGT that is distinct from the GGPP-binding site, specifically a GG-cysteine binding site required for the second modification step. nih.gov

Recent research has focused on designing covalent inhibitors of RGGT based on the α-phosphonocarboxylate scaffold, which have shown micromolar activity. tandfonline.comtandfonline.com The nature of substituents on the imidazo[1,2-a]pyridine (B132010) ring of these analogs has been found to be crucial for their inhibitory activity against RGGT. frontiersin.org

Farnesyl Pyrophosphate Synthase (FPPS) Inhibition (for analogues)

While phosphonocarboxylate analogues of this compound are generally poor inhibitors of farnesyl pyrophosphate synthase (FPPS), nitrogen-containing bisphosphonates, which are structurally related, are potent inhibitors of this enzyme. acs.orgnih.govnih.gov FPPS is a key enzyme in the mevalonate (B85504) pathway, responsible for synthesizing farnesyl pyrophosphate (FPP), a precursor for cholesterol and geranylgeranyl pyrophosphate (GGPP). frontiersin.orgnih.gov

For example, 3-PEHPC, a phosphonocarboxylate analog of the bisphosphonate risedronate, is a weak inhibitor of RGGT but does not effectively inhibit FPPS. acs.orgnih.govresearchgate.net In contrast, bisphosphonates like risedronate act by inhibiting FPPS, which prevents the synthesis of both FPP and GGPP, thereby affecting all protein prenylation. nih.gov Alpha-halogenated analogues of 3-PEHPC were found to be ineffective against FPPS but retained their inhibitory activity against RGGT. nih.gov This highlights the structural determinants that confer selectivity for either FPPS or RGGT.

FosM Enzyme Inhibition in Bacteria

This compound (3-PPP) has been identified as an inhibitor of the FosM enzyme, a fosfomycin-modifying enzyme from Mycobacterium abscessus. nih.gov Fosfomycin (B1673569) is a broad-spectrum antibiotic that works by inhibiting cell wall biosynthesis. nih.gov However, the emergence of resistance enzymes like FosM limits its effectiveness. nih.gov

In a study comparing the inhibitory effects of several compounds on FosM, 3-PPP demonstrated notable activity. At a concentration of 6 mM, 3-PPP reduced the apparent catalytic rate (kcat) of FosM to 2.4 s⁻¹. nih.gov This was a significant finding, as the same concentration of 3-PPP had no effect on a similar enzyme, FosB, from Staphylococcus aureus. nih.gov This suggests a degree of selectivity in the inhibitory action of 3-PPP, highlighting subtle differences in the active sites of FosM and FosB. nih.gov

Docking studies suggest that phosphonate-containing compounds, including 3-PPP, position their phosphonate group within the FosM active site in a manner similar to fosfomycin. nih.gov Key residues such as Arg96, Tyr107, and Arg126 form hydrogen bonding interactions with the inhibitor. nih.gov

Urease Inhibition (for catecholic derivatives)

Catecholic derivatives of this compound have emerged as potent inhibitors of urease, an enzyme crucial for the survival of certain pathogenic bacteria like Helicobacter pylori. researchgate.netnih.gov Urease catalyzes the hydrolysis of urea (B33335) to ammonia, which neutralizes gastric acid and allows the bacteria to colonize the stomach. nih.gov

One particularly promising compound is 2-(3,4-dihydroxyphenyl)-3-phosphonopropionic acid. researchgate.netnih.gov This derivative exhibits significant inhibitory potential against Sporosarcina pasteurii urease with a Kᵢ value of 2.36 μM. researchgate.netnih.gov Furthermore, it shows a potent anti-ureolytic effect in live H. pylori cells with an IC₅₀ of 0.75 μM. researchgate.netnih.gov Molecular modeling indicates that this compound binds to the urease active site through a combination of electrostatic and hydrogen bond interactions. researchgate.netnih.gov

The inhibitory mechanism of catechols is often attributed to their ability to covalently modify cysteine residues at the entrance of the enzyme's active site. researchgate.netnih.gov The designed catecholic derivatives of phosphonic acids, which are chemically inert and not cytotoxic to eukaryotic cells, offer a specific and targeted approach to urease inhibition. researchgate.netnih.gov

Phosphoserine Phosphatase Inhibition

This compound and its amino-substituted analogue, 2-amino-3-phosphonopropionic acid (AP3), are known inhibitors of phosphoserine phosphatase (PSP). nih.govchemicalbook.inscbt.comusbio.net PSP is a key enzyme in the biosynthesis of L-serine, a crucial amino acid in the brain. nih.gov

L-2-amino-3-phosphonopropionic acid (L-AP3) inhibits rat brain PSP with a Kᵢ of 151 μM when D-phosphoserine is used as the substrate. nih.gov Interestingly, the D-enantiomer, D-AP3, is a more potent inhibitor with a Kᵢ of 48 μM. nih.gov This stereoselectivity is opposite to that observed at metabotropic glutamate (B1630785) receptors, where L-AP3 is more active. nih.gov DL-AP3 shows intermediate potency. nih.gov

AP3 acts as a competitive inhibitor, decreasing the apparent affinity of the enzyme for its substrate with little to no change in the maximal velocity. nih.gov The inhibitory potency of AP3 is 6- to 8-fold greater with D-phosphoserine as a substrate compared to L-phosphoserine, suggesting a potential selectivity for PSP isoforms that preferentially act on D-phosphoserine. nih.gov Crystal structures of human PSP in complex with AP3 have revealed that the inhibitor's binding mode is significantly different from that of the natural substrate, phospho-l-serine. proteopedia.org

Inhibition of 2-oxoglutarate and 2-oxoadipate dehydrogenases (for analogues)

Analogues of this compound, specifically phosphonate analogues of C5-C7 dicarboxylic 2-oxo acids, have been shown to be competitive inhibitors of 2-oxoglutarate dehydrogenase (OGDH) and its isoenzyme, 2-oxoadipate dehydrogenase (OADH). frontiersin.orgfrontiersin.orgnih.gov These enzymes play crucial roles in mitochondrial metabolism. frontiersin.orgmdpi.com

These phosphonate analogues function by mimicking the 2-oxo acid substrates of the dehydrogenases. frontiersin.org The phosphonate group replaces the carboxyl group that would normally be removed during the enzymatic reaction, leading to the formation of non-cleavable intermediates that tightly bind to the enzyme. frontiersin.org

The inhibitory specificity of these analogues depends on their chain length. For instance, the C7 analogue, adipoyl phosphonate, is a more potent inhibitor of the high-affinity sites for 2-oxoadipate (OA) in OADH, while the C5 analogue, succinyl phosphonate, has a greater effect on the low-affinity OA-binding sites and the 2-oxoglutarate (OG)-binding sites. frontiersin.orgnih.gov The C6 analogue, glutaryl phosphonate, does not show a significant preference between OADH and OGDH. frontiersin.orgnih.gov These findings establish adipoyl phosphonate as a valuable tool for the specific in vivo inhibition of OADH. frontiersin.org

Interactions with Biological Systems and Cellular Processes

Effects on Cellular Signaling Pathways

DL-2-Amino-3-phosphonopropionic acid (DL-AP3) can influence cellular signaling pathways through its inhibitory actions on metabotropic glutamate receptors (mGluRs) and phosphoserine phosphatase. By acting as a competitive antagonist of group I mGluRs, it can block glutamate-induced signaling cascades. Its inhibition of phosphoserine phosphatase can alter the phosphorylation state of various proteins, thereby impacting cellular signaling. scbt.com

In a study on primary neuronal cell cultures subjected to oxygen-glucose deprivation (OGD), DL-AP3 demonstrated neuroprotective effects. medchemexpress.com Treatment with 10 µM DL-AP3 led to increased neuronal viability and decreased apoptosis. medchemexpress.com This was associated with the recovery of phospho-Akt1 (p-Akt1) and cytochrome C levels, which are critical for cell survival and the regulation of apoptosis. medchemexpress.com

Modulation of Excitatory Amino Acid Receptors

2-Amino-3-phosphonopropionic acid (AP3) is recognized as a modulator of excitatory amino acid receptors, particularly the metabotropic glutamate receptors (mGluRs). chemicalbook.inscbt.comacnp.org It acts as a competitive antagonist at group I mGluRs. L-AP3 is known to be an antagonist, sometimes with partial agonist properties, at these receptors which are coupled to the phosphoinositide second messenger system. tandfonline.com

The antagonism of mGluRs by AP3 can disrupt glutamate-mediated signaling, which in turn can influence ion channel activity and intracellular calcium levels. scbt.com This modulation of receptor activity can affect synaptic transmission dynamics. scbt.com For example, L-AP3 has been shown to block the induction of long-term depression (LTD) in the hippocampus, a form of synaptic plasticity, without affecting long-term potentiation (LTP). salk.edu This suggests a specific role for mGluRs in certain forms of synaptic plasticity.

Impact on Protein Prenylation

Analogues of this compound, specifically phosphonocarboxylates, have been identified as inhibitors of protein prenylation, a critical post-translational modification for many cellular proteins. nih.gov These compounds primarily target enzymes involved in the isoprenoid biosynthetic pathway, such as farnesyl pyrophosphate synthase (FPPS) and Rab geranylgeranyl transferase (RGGT). researchgate.netacs.orgfrontiersin.org

Derivatives like 3-(3-Pyridyl)-2-hydroxy-2-phosphonopropanoic acid (3-PEHPC) and the more potent 2-hydroxy-3-imidazo[1,2-a]pyridin-3-yl-2-phosphonopropionic acid ((+)-3-IPEHPC) function as specific inhibitors of RGGT. nih.govresearchgate.net A key finding is that these phosphonocarboxylate inhibitors act by a unique mechanism; they specifically prevent the second of the two geranylgeranyl group transfers onto Rab GTPases that have a double-cysteine motif at their C-terminus. nih.govresearchgate.net This selective inhibition suggests that the compounds bind to a site on the RGGT enzyme that is distinct from the binding sites for geranylgeranyl pyrophosphate (GGPP) or the Rab substrate. nih.gov This action disrupts the proper localization and function of Rab proteins, which are crucial for vesicle trafficking. nih.govfrontiersin.org

The inhibitory action is specific to Rab proteins ending in double cysteine motifs (like -CC or -CXC); the prenylation of proteins with a single cysteine C-terminal motif (like -CAAX) is not affected. nih.gov This specificity makes these compounds valuable tools for studying the molecular details of protein prenylation and its role in various cellular processes. frontiersin.org

Table 1: Inhibitory Action of this compound Analogs on Protein Prenylation

| Compound | Target Enzyme | Mechanism of Action | Affected Proteins |

|---|---|---|---|

| 3-PEHPC | Rab Geranylgeranyl Transferase (RGGT) | Mixed-type inhibitor; prevents the second geranylgeranylation step. nih.govresearchgate.net | Rab GTPases (e.g., Rab1a, Rab5a, Rab6a). nih.gov |

| (+)-3-IPEHPC | Rab Geranylgeranyl Transferase (RGGT) | Over 25-fold more potent than 3-PEHPC; uncompetitive inhibitor with respect to Rab substrates. nih.gov | Rab GTPases with double cysteine motifs. nih.gov |

| Nitrogen-containing bisphosphonates | Farnesyl Pyrophosphate Synthase (FPPS) | Inhibit the synthesis of FPP and GGPP. nih.govfrontiersin.org | Prevents all protein prenylation. nih.gov |

Neuroprotective Effects in Ischemic Injury Models

DL-2-amino-3-phosphonopropionic acid (DL-AP3), a derivative of this compound, has demonstrated significant neuroprotective properties in models of ischemic brain injury. bjbms.org Cerebral infarction, a type of ischemic stroke, leads to irreversible brain damage, and DL-AP3 shows potential in mitigating this neuronal injury. bjbms.org

In a key study using an oxygen-glucose deprivation (OGD) model on primary neurons, which simulates ischemic conditions, DL-AP3 treatment showed several protective effects. bjbms.org It significantly attenuated the decrease in neuronal viability caused by OGD and reduced the rate of OGD-induced apoptosis. bjbms.org The mechanism behind this protection involves the modulation of key signaling pathways. DL-AP3 treatment was found to reverse the OGD-induced downregulation of phospho-Akt1 (p-Akt1) and the upregulation of cytochrome c. bjbms.org The Akt signaling pathway is crucial for cell survival, while cytochrome c release is a hallmark of the apoptotic cascade.

The neuroprotective action of AP3 is also linked to its function as a metabotropic glutamate receptor (mGluR) antagonist. biologists.comnih.gov By blocking these receptors, AP3 can prevent the excitotoxicity caused by excessive glutamate release during an ischemic event, which is a major contributor to neuronal death. researchgate.net Specifically, it has been shown to block the induction of long-term potentiation (LTP) that is dependent on metabotropic receptors. nasa.gov

Table 2: Neuroprotective Effects of DL-AP3 in an Oxygen-Glucose Deprivation (OGD) Model

| Parameter | OGD Group (Injury) | OGD + DL-AP3 Group (Treatment) | Outcome of DL-AP3 Treatment |

|---|---|---|---|

| Neuronal Viability | Significantly decreased | Attenuated the decrease. bjbms.org | Protective |

| Apoptosis | Significantly increased | Reduced the increase. bjbms.org | Anti-apoptotic |

| p-Akt1 Expression | Down-regulated | Recovered expression. bjbms.org | Pro-survival signaling |

| Cytochrome c Expression | Up-regulated | Recovered expression. bjbms.org | Inhibition of apoptosis |

Anti-ureolytic Activity in Bacterial Cells

Certain derivatives of this compound have been shown to possess potent anti-ureolytic activity, functioning as inhibitors of the enzyme urease. researchgate.netnih.gov Urease is a key virulence factor for some pathogenic bacteria, such as Helicobacter pylori, as it allows the bacteria to survive in the acidic environment of the stomach by hydrolyzing urea into ammonia. researchgate.net

A study focusing on novel catecholic derivatives identified 2-(3,4-dihydroxyphenyl)-3-phosphonopropionic acid as a particularly effective urease inhibitor. researchgate.netnih.gov This compound exhibited significant inhibitory potential against urease from Sporosarcinia pasteurii with a K_i value of 2.36 µM. nih.gov More importantly, it demonstrated a potent anti-ureolytic effect in live Helicobacter pylori cells, with an IC₅₀ value of just 0.75 µM. nih.gov

Molecular modeling suggests that this compound binds within the active site of the urease enzyme through a combination of electrostatic and hydrogen bond interactions. nih.gov The phosphonic acid and carboxylate functionalities are crucial for these specific interactions. researchgate.netnih.gov These catecholic phosphonic acids are considered specific and chemically inert, showing no cytotoxicity to eukaryotic cells, which highlights their potential as targeted anti-virulence agents. nih.gov

Metabolic Fate and Pathways in Organisms

C-P Bond Cleavage in Mammalian Metabolism

The carbon-phosphorus (C-P) bond is known for its chemical stability, making it generally resistant to cleavage by common enzymes like phosphatases that act on C-O-P bonds. frontiersin.orgnih.gov However, studies have demonstrated that the C-P bond in 2-amino-3-phosphonopropionic acid can be broken down within mammalian systems.

In vivo experiments in rats using radiolabeled 2-amino-3-phosphono-[3-¹⁴C]propionic acid provided direct evidence for this cleavage. nih.gov The detection of radioactive ¹⁴CO₂ in the expired air of the rats confirmed that the C-P bond was being severed, leading to the further metabolism of the carbon skeleton. nih.gov While this biological C-P bond cleavage is confirmed, the specific mammalian enzymes responsible for this reaction have not yet been fully characterized.

Formation of Metabolites (e.g., 3-phosphonopyruvic acid, 2-phosphonoacetaldehyde)

The metabolic breakdown of 2-amino-3-phosphonopropionic acid in mammals proceeds through a defined pathway involving several key intermediates. Studies with rat liver cell-free preparations have elucidated this process. nih.gov

The primary metabolic pathway begins with the deamination of 2-amino-3-phosphonopropionic acid to produce 3-phosphonopyruvic acid . nih.govnih.gov This initial step is suggested to be a transamination reaction. nih.gov Subsequently, 3-phosphonopyruvic acid undergoes decarboxylation to form 2-phosphonoacetaldehyde . nih.govnih.gov This aldehyde is a central metabolite that can then be processed further. nih.gov The pathway was confirmed by experiments where the addition of unlabeled 3-phosphonopyruvic acid to the preparations trapped radioactivity, reducing its incorporation into the downstream metabolites. nih.gov From 2-phosphonoacetaldehyde, the metabolic route can diverge, leading to both dephosphonylation to yield acetaldehyde (B116499) and amination to form 2-aminoethylphosphonic acid (AEP). nih.govnih.gov

Table 3: Metabolic Pathway of 2-Amino-3-phosphonopropionic Acid in Mammals

| Precursor | Reaction | Product/Metabolite | Reference |

|---|---|---|---|

| 2-Amino-3-phosphonopropionic acid | Deamination / Transamination | 3-Phosphonopyruvic acid | nih.govnih.gov |

| 3-Phosphonopyruvic acid | Decarboxylation | 2-Phosphonoacetaldehyde | nih.govnih.gov |

| 2-Phosphonoacetaldehyde | Dephosphonylation / Amination | Acetaldehyde / 2-Aminoethylphosphonic acid | nih.gov |

Role as a Source of Phosphorus for Prokaryotic Organisms

This compound (also known as phosphonoalanine) is a biogenic phosphonate that serves as a vital source of phosphorus for a wide array of prokaryotic organisms, particularly in marine environments where inorganic phosphate can be scarce. nih.govfrontiersin.orghmdb.ca Many bacteria have evolved specific pathways to cleave the stable C-P bond and assimilate the phosphorus. frontiersin.orgnih.gov

The bacterial degradation of phosphonoalanine typically involves an initial transamination to form phosphonopyruvate (B1221233). frontiersin.orgfrontiersin.org This intermediate is then hydrolyzed by the enzyme phosphonopyruvate hydrolase, which cleaves the C-P bond to release pyruvate (B1213749) and inorganic phosphate. frontiersin.orgresearchgate.net This mineralization can occur independently of the Pho regulon, which governs phosphate acquisition in many bacteria, allowing these organisms to utilize phosphonates even when inorganic phosphate is not limiting. nih.gov

The ability to metabolize phosphonates like this compound is not limited to bacteria. Studies have shown that some eukaryotic phytoplankton, such as the globally distributed diatom Thalassiosira pseudonana, can also utilize 2-amino-3-phosphonopropionic acid as an alternative phosphorus source to support growth, especially under P-starvation conditions. researchgate.netnih.govresearchgate.net

Involvement in Biosynthetic Pathways of Other Phosphonates

The biosynthesis of most phosphonates originates from the rearrangement of phosphoenolpyruvate (B93156) (PEP) to phosphonopyruvate (PnPy), a reaction that is thermodynamically unfavorable. acs.orgresearchgate.net To drive this process, subsequent enzymatic steps are required. acs.orgresearchgate.net In some microorganisms, PnPy is reduced to 2-hydroxy-3-phosphonopropanoic acid (HPPA), also known as phosphonolactate. acs.orgoup.compnas.org This reduction is analogous to the conversion of pyruvate to lactate. pnas.org

For instance, in the biosynthesis of the herbicidal phosphonate phosphonothrixin (B1250619) (PTX) by Saccharothrix sp. ST-888, two dehydrogenases work to reduce PnPy to HPPA. acs.orgresearchgate.net This step helps to accelerate the initial unfavorable rearrangement of PEP. acs.orgresearchgate.net The resulting HPPA then undergoes further enzymatic conversions to produce other intermediates. acs.orgresearchgate.net Similarly, in Streptomyces durhamensis, a putative short-chain dehydrogenase is thought to reduce PnPy to form 2-hydroxy-3-phosphonopropanoic acid, which is an intermediate in the proposed pathway for valinophos biosynthesis. oup.compnas.org While this compound itself is utilized in various biochemical pathways, its direct role as a precursor in the biosynthesis of other phosphonates is not as prominently documented as that of its hydroxylated analogue, HPPA. solubilityofthings.com

Stereoselectivity of Biological Activity

The three-dimensional arrangement, or stereochemistry, of a molecule can be critical for its biological activity. unl.pt This is particularly true for phosphonates that mimic naturally occurring amino acids or phosphates, as their interaction with enzymes and receptors is often highly specific. unl.ptresearchgate.net The presence of a chiral center in a phosphonate molecule means it can exist as enantiomers (non-superimposable mirror images), which may exhibit different biological effects. unl.pt this compound is not chiral, but its amino-substituted analogue, 2-amino-3-phosphonopropionic acid (AP3), is. hmdb.ca The stereoselectivity of AP3 has been a subject of significant research, particularly in neuroscience. psu.edu

Differential Potency of Enantiomers (e.g., L- vs. D-2-amino-3-phosphonopropionic acid)

The enantiomers of 2-amino-3-phosphonopropionic acid (AP3) show marked differences in their biological potency, especially as antagonists of metabotropic glutamate receptors (mGluRs). psu.edutocris.com These receptors are involved in modulating synaptic transmission and plasticity in the central nervous system. biosynth.com

The L-enantiomer, L-2-amino-3-phosphonopropionic acid (L-AP3), is a more potent antagonist at certain mGluRs than its D-isomer. psu.edutocris.com Specifically, L-AP3 is a selective inhibitor of group I mGluRs (mGlu1/5) and is significantly more effective at inhibiting phosphoinositide hydrolysis stimulated by excitatory amino acids compared to D-AP3. psu.edu One study found L-AP3 to be 3-5 times more potent than D-AP3 in inhibiting ibotenate-stimulated phosphoinositide hydrolysis in rat hippocampal slices. psu.edu The L-enantiomer has been identified as an antagonist of the metabotropic glutamate receptor and has been evaluated for the treatment of central nervous system disorders. rsc.org In contrast, the D-enantiomer often shows negligible or significantly lower activity at these receptors. tocris.com

| Enantiomer | Target | Observed Activity | Relative Potency |

|---|---|---|---|

| L-2-amino-3-phosphonopropionic acid (L-AP3) | Group I Metabotropic Glutamate Receptors (mGluR1/5) | Selective antagonist, inhibits phosphoinositide hydrolysis. | 3-5 times more potent than D-AP3. psu.edu |

| D-2-amino-3-phosphonopropionic acid (D-AP3) | Group I Metabotropic Glutamate Receptors (mGluR1/5) | Less potent antagonist. tocris.com | Significantly lower activity compared to L-AP3. |

Influence of Chirality on Enzyme Inhibition

Chirality is a crucial factor in the ability of phosphonates to act as enzyme inhibitors, as the precise spatial orientation of functional groups determines how well the inhibitor can fit into an enzyme's active site. unl.ptresearchgate.net Phosphonates often function as mimics of the tetrahedral transition states of reactions catalyzed by enzymes like peptidases or as stable analogues of phosphate substrates. researchgate.net

The case of 2-amino-3-phosphonopropionic acid (AP3) enantiomers clearly illustrates this principle. L-AP3 acts as a competitive antagonist for metabotropic glutamate receptors, which are G-protein coupled receptors, not enzymes in the traditional sense, but their interaction with ligands is highly stereospecific. caymanchem.com The inhibitory effect of L-AP3 on these receptors is stereoselective. psu.edu

Applications in Advanced Materials and Biochemical Probes

Biomaterial Development

The ability of 3-PPA to form stable bonds with metal oxide surfaces has led to its use in modifying biomaterials to enhance their performance and integration within biological systems.

Surface modification is a critical strategy for improving the biocompatibility of metallic implants. researchgate.netnih.gov For materials like magnesium alloys, which are promising for biodegradable implants, controlling the material's interaction with blood is essential to prevent adverse reactions. The self-assembly of 3-PPA onto the surface of an AZ31B magnesium alloy has been shown to significantly improve its blood compatibility. nih.gov In one study, the modification of the alloy surface with 3-PPA reduced the hemolysis rate to below the 5% required for biomedical materials, indicating a marked improvement in biocompatibility. nih.gov This enhancement is attributed to the formation of a stable, hydrophilic layer that mitigates the thrombogenic response to the foreign material. nih.gov

Table 1: Effect of Surface Modification on Hemolysis Rate of Magnesium Alloy

| Surface Treatment | Hemolysis Rate (%) | Biocompatibility Assessment |

|---|---|---|

| Blank Magnesium Alloy | 56% | Poor |

| Alkali Heating Treatment | 18% | Improved |

| 3-Phosphonopropionic Acid | < 5% | Excellent |

Data sourced from a study on AZ31B magnesium alloy modification. nih.gov

A primary challenge for magnesium-based biomaterials is their high corrosion rate in physiological environments. acs.orgmdpi.com Surface modification with phosphonic acids is an effective method to control this degradation. nih.gov 3-PPA can form a dense, self-assembled monolayer (SAM) on the magnesium alloy surface. nih.govimagionbiosystems.com The phosphonate (B1237965) group strongly binds to the metal oxide layer, while the carbon chain creates a passivating film that acts as a barrier against corrosive ions. nih.gov Studies have demonstrated that this 3-PPA layer significantly improves the corrosion resistance of the underlying alloy, slowing its degradation rate and making it more suitable for temporary implant applications. nih.govimagionbiosystems.com

In bone tissue engineering, materials that actively promote bone growth (osteogenesis) are highly desirable. tcichemicals.comnih.gov this compound has been incorporated into hydrogel composites to enhance their osteogenic potential. researchgate.netmdpi.com Researchers have developed a water-soluble, phosphate-functionalized chitosan by modifying it with methacrylic anhydride and subsequently with this compound (resulting in CSMAP). researchgate.netmdpi.com When combined with magnesium oxide nanoparticles, these CSMAP hydrogels were shown to promote the osteogenic differentiation and mineralization of bone cells, indicating their potential for use in bone regeneration applications. mdpi.com

Nanoparticle Functionalization

The unique properties of nanoparticles make them ideal for various biomedical uses, but their stability and functionality often depend on surface modification. semanticscholar.orgnih.govnih.gov 3-PPA serves as an effective surface ligand for this purpose.

Magnetite (Fe₃O₄) nanoparticles are widely explored for biomedical applications due to their magnetic properties and biocompatibility. nih.govresearchgate.net However, bare nanoparticles tend to agglomerate and can be unstable in biological media. nih.govnih.gov Functionalizing their surface with 3-PPA addresses these issues. nih.govd-nb.info The phosphonate group of 3-PPA acts as a strong anchoring agent to the iron oxide surface, forming a stable coating. d-nb.infonih.gov This surface layer not only prevents aggregation but also presents free carboxylic acid groups on the nanoparticle's exterior. semanticscholar.orgnih.gov These carboxyl groups can then be used for the covalent attachment of other biomolecules, such as antibodies or enzymes, for targeted applications. semanticscholar.orgnih.gov This strategy has been successfully employed to create stable, functionalized magnetic beads for use in immunosensors. semanticscholar.orgnih.gov

Immobilizing enzymes on solid supports like nanoparticles enhances their stability and reusability, which is crucial for applications in biocatalysis and biosensing. researchgate.netmdpi.com Nanoparticles functionalized with 3-PPA provide an excellent platform for enzyme immobilization. nih.gov After magnetite nanoparticles are coated with 3-PPA, the available carboxylic acid groups can be activated to form covalent bonds with amine groups on the surface of enzymes. acs.org This method has been tested for the immobilization of enzymes like xylanase on 3-PPA-modified magnetite nanoparticles. nih.govacs.org The covalent attachment ensures that the enzyme is securely bound to the nanoparticle carrier, preventing leaching while maintaining its catalytic activity. researchgate.net

Table 2: Mentioned Compound Names

| Compound Name | Abbreviation / Synonym |

|---|---|

| This compound | 3-PPA, (2-Carboxyethyl)phosphonic acid |

| Magnesium | Mg |

| Magnesium Oxide | MgO |

| Magnetite (Iron (II,III) Oxide) | Fe₃O₄ |

| Chitosan | - |

| Methacrylic anhydride | MA |

Use as Biochemical Probes and Mimics